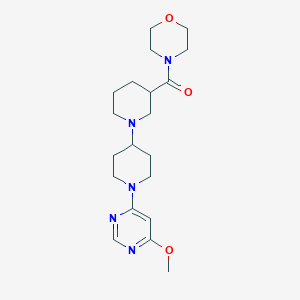![molecular formula C14H20N2O4S B5324941 N-methyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]ethanesulfonamide](/img/structure/B5324941.png)
N-methyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]ethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]ethanesulfonamide, also known as N-(4-morpholinylphenyl)-N-methyl-ethanesulfonamide (MPES), is a compound that has been widely used in scientific research for its unique properties. This compound is a sulfonamide derivative and is commonly used as a tool compound to study the role of various proteins and enzymes in biological systems.
Wirkmechanismus
The mechanism of action of MPES involves the inhibition of the target enzyme or protein by binding to its active site. MPES binds to the zinc ion in the active site of carbonic anhydrase, thereby inhibiting its activity. Similarly, MPES has been shown to inhibit the activity of various ion channels and transporters by binding to their respective binding sites.
Biochemical and Physiological Effects:
MPES has been shown to have various biochemical and physiological effects. It has been shown to reduce the rate of bone resorption in vitro, indicating its potential as a therapeutic agent for bone-related diseases. MPES has also been shown to reduce the production of aqueous humor in the eye, indicating its potential as a treatment for glaucoma.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using MPES in lab experiments include its high selectivity and potency towards its target enzyme or protein. MPES also has a low toxicity profile, making it safe for use in in vitro and in vivo experiments. However, the limitations of using MPES in lab experiments include its limited solubility in aqueous solutions and its potential to inhibit other enzymes and proteins that are structurally similar to its target.
Zukünftige Richtungen
There are several future directions for the use of MPES in scientific research. One potential direction is the development of MPES derivatives with improved solubility and selectivity towards its target enzyme or protein. Another potential direction is the use of MPES as a therapeutic agent for various diseases such as glaucoma and bone-related diseases. Additionally, MPES can be used as a tool compound to study the role of various ion channels and transporters in biological systems.
Synthesemethoden
The synthesis of MPES involves the reaction of 4-(morpholin-4-ylcarbonyl)benzenesulfonyl chloride with N-methyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]ethanesulfonamidemethyl ethylenediamine in the presence of a base. The resulting compound is then purified using column chromatography to obtain MPES in a pure form.
Wissenschaftliche Forschungsanwendungen
MPES has been extensively used in scientific research for its ability to selectively inhibit certain enzymes and proteins. It has been shown to inhibit the activity of carbonic anhydrase, a zinc-containing enzyme that plays a crucial role in various physiological processes such as acid-base balance, respiration, and bone resorption. MPES has also been used as a tool compound to study the role of various ion channels and transporters in biological systems.
Eigenschaften
IUPAC Name |
N-methyl-N-[4-(morpholine-4-carbonyl)phenyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-3-21(18,19)15(2)13-6-4-12(5-7-13)14(17)16-8-10-20-11-9-16/h4-7H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSOIMCCGHNILOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N(C)C1=CC=C(C=C1)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-4-[(4-phenyl-1,4-diazepan-1-yl)methyl]benzenesulfonamide](/img/structure/B5324861.png)
![1-(cyclopropylmethyl)-2-isopropyl-4-{[3-(1H-tetrazol-1-yl)-1H-pyrazol-4-yl]carbonyl}-1,4-diazepane](/img/structure/B5324865.png)
![N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine-9-carboxamide](/img/structure/B5324876.png)

![3-[2-(5'-methyl-1H,3'H-2,4'-biimidazol-1-yl)ethyl]-1,3-oxazinan-2-one](/img/structure/B5324888.png)
![(1R,2R,6S,7S)-4-[(3R)-1,2,3,4-tetrahydro-3-isoquinolinylcarbonyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5324890.png)
![1-(1,2-dimethyl-1H-imidazol-5-yl)-N-methyl-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B5324892.png)
![4-{1-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-3-azetidinyl}pyridine](/img/structure/B5324899.png)
![1'-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5324905.png)
![N'-[1-(4-bromophenyl)ethylidene]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5324910.png)
![{2-[(4-chlorobenzyl)oxy]benzyl}methylamine hydrochloride](/img/structure/B5324913.png)
![3-[(5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-yl)amino]propane-1,2-diol](/img/structure/B5324923.png)
![N-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}methyl)-3-hydroxy-2-methylbenzamide](/img/structure/B5324926.png)
